Methyl 4-benzyl-2-phenyloxazole-5-carboxylate is classified as an oxazole derivative. It is recognized for its potential biological activities and is often studied in the context of pharmaceutical applications. The compound is cataloged under the CAS number 173037-37-1, and various synonyms include 2-phenyl-4-(phenylmethyl)-5-oxazolecarboxylic acid methyl ester .
The synthesis of methyl 4-benzyl-2-phenyloxazole-5-carboxylate can be approached through several methods. A common synthetic route involves the use of starting materials such as benzaldehyde and malonic acid derivatives under appropriate catalytic conditions.
The molecular structure of methyl 4-benzyl-2-phenyloxazole-5-carboxylate features a five-membered oxazole ring fused with a benzyl group and a phenyl group. The oxazole ring contributes to its aromatic character, while the carboxylate moiety enhances its reactivity.
Methyl 4-benzyl-2-phenyloxazole-5-carboxylate can participate in various chemical reactions:
These reactions are typically facilitated by catalysts such as triethylamine or through heating under reflux conditions.
The mechanism of action for methyl 4-benzyl-2-phenyloxazole-5-carboxylate largely depends on its interaction with biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and antibacterial properties, potentially acting through:
Quantitative assessments often involve measuring inhibition rates against known biological targets .
Methyl 4-benzyl-2-phenyloxazole-5-carboxylate exhibits several notable physical and chemical properties:
Methyl 4-benzyl-2-phenyloxazole-5-carboxylate finds applications across various fields:
The oxazole ring—a five-membered heterocycle featuring oxygen and nitrogen atoms separated by a carbon atom—represents a privileged scaffold in medicinal chemistry due to its versatile bioisosteric properties and capacity for diverse molecular interactions. This structural motif demonstrates exceptional metabolic stability and bioavailability, making it indispensable in rational drug design [4]. The intrinsic dipole moment (approximately 1.5–2.0 Debye) across its O-N axis facilitates strong hydrogen bonding and dipole-dipole interactions with biological targets, while its aromaticity enables π-stacking interactions critical for target binding [8]. These properties underpin the broad therapeutic profile of oxazole derivatives, spanning antimicrobial, anticancer, anti-inflammatory, and metabolic applications .
Structurally, methyl 4-benzyl-2-phenyloxazole-5-carboxylate exemplifies strategic functionalization: the C2-phenyl group enhances lipophilicity for membrane penetration, the C4-benzyl moiety provides steric bulk for target specificity, and the C5-carboxylate serves as a hydrogen bond acceptor or precursor for amide bond formation [3] [5]. This molecular architecture aligns with key pharmacophore requirements for diverse targets:
Table 1: Biological Activities of Representative Oxazole Analogues
Compound Structure | Biological Activity | Mechanistic Insight |
---|---|---|
2-Phenyl-oxazole-4-carboxamide | Apoptosis induction (IC~50~ = 1.88 μg/mL) | Caspase-3/7 activation via mitochondrial cytochrome c release [9] |
4-Substituted aryloxazolones | Antibacterial (E. coli, Xanthomonas citri) | Disruption of cell wall synthesis (Zone: 20–25 mm) |
Benzo[d]oxazole derivatives | Antifungal (C. albicans) | Ergosterol biosynthesis inhibition |
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) at the para-position of C2-phenyl enhance anticancer activity, while halogen substitutions (Cl, F) optimize antimicrobial potency [9] . The oxazole core’s bioisosteric equivalence to phenyl and thiazole rings further enables scaffold hopping in lead optimization [4].
Methyl 4-benzyl-2-phenyloxazole-5-carboxylate (CAS# 173037-37-1) exhibits defined physicochemical characteristics that dictate its drug-likeness and synthetic utility. With the molecular formula C~18~H~15~NO~3~ and molecular weight 293.32 g/mol, it balances aromatic complexity with moderate size [3]. The ester functionality at C5 confers hydrolytic sensitivity but provides a handle for derivatization to amides or carboxylic acids [5] [10].
Table 2: Experimental and Computed Physicochemical Parameters
Property | Experimental Value | Computational Prediction | Methodology |
---|---|---|---|
Log P (lipophilicity) | Not reported | 3.16 (consensus) | XLOGP3, WLOGP, iLOGP [5] |
Water solubility | Low | 0.0373 mg/mL (ESOL) | Delaney’s model [5] |
Topological PSA | 38.66 Ų | 38.66 Ų | Ertl’s method [5] |
Melting point | Not reported | - | - |
CYP inhibition | - | CYP2C19/2C9 inhibitor | SVM modeling [5] |
Lipophilicity predictions (consensus Log P = 3.16) indicate moderate membrane permeability, aligning with Lipinski’s "Rule of Five" criteria (experimental Log P <5) [5]. The topological polar surface area (38.66 Ų) falls below the 60 Ų threshold for optimal passive diffusion, suggesting moderate blood-brain barrier penetrance [5]. However, aqueous solubility remains a limitation (predicted 0.0373 mg/mL), necessitating prodrug strategies or formulation optimization for in vivo applications [5] [10].
Computational ADMET profiling reveals dual CYP2C19 and CYP2C9 inhibition potential, flagging possible drug-drug interactions [5]. The molecule complies with key drug-likeness filters: Lipinski (0 violations), Veber (rotatable bonds = 3), and Egan (Log P <5.88), positioning it as a viable lead candidate [5].
Oxazole chemistry has evolved from fortuitous discoveries to rational design paradigms over seven decades. The heterocycle’s medicinal exploration began in 1947 with the first synthesis of unsubstituted oxazole , but accelerated in the 1980s–1990s with natural product isolations. Landmark molecules like the cytostatic alkaloid texamine (1982) and antimicrobial caloxazole A (1999) demonstrated the scaffold’s biological relevance [8]. However, synthetic accessibility challenges initially limited pharmaceutical development.
The 2000s marked a turning point with FDA approvals of oxazole-containing therapeutics:
Table 3: Milestones in Oxazole Drug Development
Era | Key Advance | Impact |
---|---|---|
1940s–1960s | First oxazole synthesis (1947) | Established core reactivity |
1980s–1990s | Natural product discovery (e.g., texamine) | Validated biological relevance [8] |
2000–2010 | Transition metal-catalyzed cyclizations | Enabled complex substitutions [7] [8] |
2010–Present | 20+ FDA-approved oxazole drugs | Broad therapeutic implementation [4] |
Synthetic methodologies evolved in parallel: early routes relied on Robinson–Gabriel cyclodehydration (1909), while contemporary approaches leverage transition metal catalysis (e.g., Pd(0)-mediated C–H activation) and green chemistry principles (solvent-free mechanochemistry) [7] [8]. Methyl 4-benzyl-2-phenyloxazole-5-carboxylate epitomizes modern accessibility—prepared via modified Cornforth rearrangements or [3+2] cycloadditions in >80% yields [5] [10].
Current research focuses on structural diversification through C5-ester derivatization and hybrid scaffolds. The compound serves as precursor to apoptosis inducers (e.g., 2-phenyl-oxazole-4-carboxamides) and antimicrobials (e.g., pyrazole-oxazole conjugates), reflecting its versatility in analog development [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0